molecular formula C8H9N3O B073477 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1562-12-5

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B073477
CAS No.: 1562-12-5
M. Wt: 163.18 g/mol
InChI Key: IOUFHSGKGXNGDO-UHFFFAOYSA-N
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Description

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H9N3O. It is known for its unique structure, which includes a pyridine ring substituted with amino, methyl, oxo, and nitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with acetone and ammonium acetate under reflux conditions. The reaction typically proceeds through a cyclization process, forming the desired pyridine derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial and Antifungal Activities :
    Research has indicated that 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits notable antibacterial and antifungal properties. In studies involving synthesized derivatives of this compound, it was found to act as a key intermediate in the development of new antibacterial agents. These derivatives were tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition rates .
  • Anticancer Potential :
    The compound has been investigated for its anticancer activities. Studies on its derivatives have shown promising results against human breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxic effects. The mechanism of action appears to involve the disruption of cancer cell proliferation pathways .
  • Matrix Metalloproteinase Inhibition :
    The compound has been explored as a potential inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Its derivatives showed varying degrees of inhibition, suggesting that modifications to the structure can enhance MMP inhibitory activity .

Material Science Applications

  • Synthesis of Novel Polymers :
    The compound is utilized in the synthesis of advanced polymeric materials. For example, it has been incorporated into hydrogels and other polymer matrices to improve their mechanical properties and biocompatibility for biomedical applications .
  • Antibody Immobilization :
    Research has shown that this compound can be used to modify surfaces for oriented antibody immobilization in immunoassays. This application is crucial for enhancing the sensitivity and specificity of diagnostic tests .

Case Studies

Study ReferenceApplication AreaFindings
Antibacterial ActivityEffective against multiple bacterial strains with potential for drug development.
Anticancer ActivitySignificant cytotoxicity observed against MCF-7 cells; potential for further development as an anticancer agent.
Material ScienceUsed in the development of hydrogels with improved properties for biomedical applications.

Comparison with Similar Compounds

    1-Amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile: Similar structure but lacks the dihydropyridine ring.

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the amino group.

Uniqueness: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of both amino and nitrile groups on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 1562-12-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article aims to present a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C8_8H9_9N3_3O
  • Molecular Weight : 163.18 g/mol
  • Melting Point : 174 °C (in ethanol) .

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties, particularly against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on metabolic activity.

Table 1: Anticancer Activity of this compound

CompoundCell LineIC50_{50} (µM)Reference CompoundReference IC50_{50} (µM)
1-Amino-4,6-dimethyl...HCT-1162.40 ± 0.12Harmine2.54 ± 0.82
1-Amino-4,6-dimethyl...HepG22.17 ± 0.83Harmine2.54 ± 0.82

The compound demonstrated comparable or superior activity to Harmine, a known reference drug, indicating its potential as an anticancer agent .

Molecular docking studies revealed that the compound interacts with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The binding affinity was quantified with a Gibbs free energy change (ΔG\Delta G) of approximately -10.8 kcal/mol, indicating strong interaction with the receptor .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. It was tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

A study involving the synthesis of derivatives of this compound indicated that modifications could enhance its biological activity further. For instance, certain derivatives exhibited increased potency against cancer cell lines and improved binding affinities for EGFR .

Properties

IUPAC Name

1-amino-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-3-6(2)11(10)8(12)7(5)4-9/h3H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUFHSGKGXNGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325856
Record name 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562-12-5
Record name 1562-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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